2-(Pyrimidin-2-yl)propan-1-ol
Description
2-(Pyrimidin-2-yl)propan-1-ol is an organic compound featuring a pyrimidine ring linked to a propanol moiety. Pyrimidine derivatives are widely studied due to their relevance in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) attached to the second carbon of a three-carbon alcohol chain. This configuration confers unique physicochemical properties, including hydrogen-bonding capacity via the hydroxyl group and aromatic interactions through the pyrimidine ring.
Properties
CAS No. |
191725-66-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3 |
InChI Key |
KQWJFDFWXBPVLD-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CC=N1 |
Canonical SMILES |
CC(CO)C1=NC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Pyrimidin-2-yl)propan-1-ol with three pyridine-based analogs from the Catalog of Pyridine Compounds (2017) and a pyrimidine-containing compound from the Catalog of Rare Chemicals (2017). Key differences in structure, functional groups, and commercial availability are highlighted.
Table 1: Structural and Commercial Comparison
Key Findings:
Structural Variations: Pyrimidine vs. Pyridine Core: Unlike the pyridine-based analogs in –3, 2-(Pyrimidin-2-yl)propan-1-ol contains a pyrimidine ring, which increases electron-deficient character and alters reactivity in substitution reactions . Functional Groups: The hydroxyl group in 2-(Pyrimidin-2-yl)propan-1-ol contrasts with the amino-iodo (), amino (), and methoxy-alkyne () substituents in analogs.
Commercial Availability: 3-(2-Aminopyridin-3-yl)propan-1-ol () is commercially available at high cost (e.g., $400/1 g), suggesting niche applications in medicinal chemistry or catalysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
